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Introduction

Azide MegaStokes 735 is a near-infrared fluorescent dye specifically designed for
bioorthogonal labeling applications, particularly copper-catalyzed azide-alkyne cycloaddition
(CuAAC) or "click chemistry". Its large Stokes shift, excellent photostability, and water solubility
make it a valuable tool for biological research.[1] This document provides detailed application
notes and protocols for the use of Azide MegaStokes 735 in flow cytometry, with a focus on the
analysis of cell surface glycans.

The methodology described herein is centered on metabolic glycan labeling. In this two-step
approach, cells are first cultured with a synthetic monosaccharide analog containing an azide
group. This azido-sugar is metabolized by the cell and incorporated into nascent glycans, which
are then displayed on the cell surface. Subsequently, the azide-modified glycans are covalently
labeled with Azide MegaStokes 735 via a highly specific and efficient click reaction. This
enables the sensitive detection and quantification of changes in cell surface glycosylation
patterns by flow cytometry.

Aberrant glycosylation is a well-established hallmark of various diseases, including cancer.[2]
[3][4][5] Changes in the glycan structures on the cell surface can significantly impact cell
signaling, adhesion, and immune recognition.[2][3][4] Therefore, the ability to probe these
alterations using techniques like metabolic glycan labeling coupled with flow cytometry is of
great interest in basic research and drug development.
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Product Information

Azide MegaStokes 735 is a bright and photostable near-infrared dye.

Physicochemical .

Property Value Reference
Excitation Maximum (Aex) 586 nm (in ethanol) [1]
Emission Maximum (Aem) 735 nm (in ethanol) [1]

Molar Absorbance 50,000 M~icm~? [1]

Stokes Shift ~149 nm

Quantum Yield Not publicly available

Fluorescence Lifetime Not publicly available

Solubility Water, Ethanol, DMF, DMSO [1]

Flow Cytometry Application: Analysis of Cell
Surface Glycosylation

A primary application of Azide MegaStokes 735 in flow cytometry is the detection of changes in
cell surface glycosylation through metabolic labeling. This is particularly relevant in cancer
research, where altered sialylation is a common feature. The following protocol outlines the
steps for metabolic labeling of cells with an azide-modified sialic acid precursor, N-
azidoacetylmannosamine (Ac4ManNAz), followed by click chemistry labeling with Azide
MegaStokes 735 and subsequent flow cytometric analysis.

Experimental Workflow

Cell Culture & Metabolic Labeling Click Chemistry Labeling Flow Cytometry Analysis
e =)+ Y e | C—— ) I - (e (Emm (3 s e
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A generalized experimental workflow for metabolic labeling and flow cytometry.

Detailed Protocol

Materials:

o Cells of interest (e.g., cancer cell line and a non-cancerous control)

o Complete cell culture medium

e N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

e Azide MegaStokes 735

o Copper(ll) Sulfate (CuSQOa)

» Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
e Sodium Ascorbate

e Phosphate Buffered Saline (PBS), pH 7.4

e Bovine Serum Albumin (BSA)

e FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

o Flow cytometer with a yellow-green laser (561 nm) and appropriate filters
Protocol Steps:

e Cell Culture and Metabolic Labeling:

1. Seed cells in appropriate culture vessels and allow them to adhere and grow to a healthy
confluence.

2. Prepare a stock solution of Ac4ManNAz in sterile DMSO.
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3. Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 M. Include a
vehicle-only (DMSO) control.

4. Incubate the cells for 2-3 days at 37°C in a humidified CO: incubator to allow for the
metabolic incorporation of the azido-sugar into cell surface glycans.

o Cell Harvesting and Preparation:

1. Harvest the cells using a gentle, non-enzymatic cell dissociation method if they are
adherent.

2. Wash the cells twice with ice-cold PBS containing 1% BSA.
3. Count the cells and adjust the concentration to 1 x 10° cells/mL in PBS with 1% BSA.
o Copper-Catalyzed Click Chemistry Reaction:

o Note: Prepare the Click Reaction Cocktail fresh just before use and add the components
in the specified order to prevent precipitation.

1. To 1 mL of the cell suspension (1 x 10° cells), add the following components sequentially:

Azide MegaStokes 735: to a final concentration of 5-10 uM.

Copper(ll) Sulfate (CuSOa): to a final concentration of 50 uM.

THPTA (or other ligand): to a final concentration of 250 pM.

Sodium Ascorbate: to a final concentration of 2.5 mM (add last to initiate the reaction).

2. Gently vortex the cell suspension and incubate for 30 minutes at room temperature,
protected from light.

e Washing and Staining for Flow Cytometry:

1. After the incubation, wash the cells twice with 2 mL of FACS buffer to remove unreacted
click chemistry components.

2. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
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3. Resuspend the cell pellet in 500 pL of FACS buffer.

4. (Optional) At this stage, cells can be co-stained with other antibodies or viability dyes as
needed for the experimental design.

e Flow Cytometry Analysis:

1. Acquire the samples on a flow cytometer equipped with a yellow-green laser (561 nm) for
excitation.

2. For detection of Azide MegaStokes 735, use a long-pass filter around 700-710 nm and a
bandpass filter centered around 730-740 nm (e.g., 730/45 nm).

3. Collect a sufficient number of events for statistical analysis.

4. Analyze the data using appropriate flow cytometry software. Gate on the live, single-cell
population and quantify the fluorescence intensity in the near-infrared channel.

Data Presentation: Expected Results
Mean Fluorescence

Cell Line Treatment Intensity (MFI) in NIR
Channel

) Ac4ManNAz + Azide )
Cancer Cell Line High
MegaStokes 735

_ DMSO + Azide MegaStokes
Cancer Cell Line 135 Low (background)

AcdManNAz + Azide
Non-cancerous Cell Line Moderate to Low
MegaStokes 735

] DMSO + Azide MegaStokes
Non-cancerous Cell Line 235 Low (background)

Signaling Pathway Context: Aberrant Glycosylation
in Cancer
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Changes in cell surface glycosylation, particularly an increase in sialic acid, are a hallmark of
cancer and can profoundly impact cell signaling pathways that drive tumor progression.[2][3][4]
[5] This altered "glyco-signature” can be effectively probed using metabolic labeling with
Ac4ManNAz and detection with Azide MegaStokes 735.
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Probing aberrant cancer glycosylation and its impact on signaling.
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The diagram above illustrates how metabolic labeling can be used to investigate the
consequences of aberrant glycosylation in cancer. Increased sialylation on cell surface
glycoproteins, such as Receptor Tyrosine Kinases (RTKs), can modulate their signaling activity,
leading to increased cell proliferation and survival.[2] Furthermore, these altered glycans can
mediate changes in cell adhesion, contributing to metastasis, and can interact with Siglec
receptors on immune cells, leading to immune evasion.[6][7][8][9] By using Azide MegaStokes
735 to quantify the level of sialylation, researchers can correlate these changes with functional
outcomes and assess the efficacy of therapies targeting these pathways.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low or no fluorescence signal

Inefficient metabolic labeling

Optimize Ac4ManNAz
concentration and incubation
time for your specific cell line.
Ensure the Ac4ManNAz is not
degraded.

Low concentration of Azide
MegaStokes 735

Increase the concentration of

the dye in the click reaction.

Inefficient click reaction

Ensure all click reaction
components are fresh and
added in the correct order.

Optimize the reaction time.

High background fluorescence

Non-specific binding of the dye

Ensure adequate washing
steps after the click reaction.
Include a control without
Ac4ManNAz to assess

background levels.

Cell death

Use a viability dye to exclude
dead cells from the analysis,
as they can non-specifically

take up fluorescent dyes.

High cell clumping

Cell handling

Handle cells gently during
harvesting and washing.
Consider adding EDTA to the
washing buffers. Filter the cell

suspension before analysis.

Conclusion

Azide MegaStokes 735, in conjunction with metabolic glycan labeling and click chemistry,

provides a powerful and sensitive method for the analysis of cell surface glycosylation by flow

cytometry. This approach is particularly valuable for investigating the role of aberrant

glycosylation in disease, such as the increased sialylation observed in cancer. The detailed
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protocols and application notes provided here serve as a comprehensive guide for researchers
to effectively utilize this near-infrared dye in their studies of cellular signaling and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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